molecular formula C11H10OS B2973156 4-(thiophen-2-ylmethyl)phenol CAS No. 91680-55-6

4-(thiophen-2-ylmethyl)phenol

Cat. No.: B2973156
CAS No.: 91680-55-6
M. Wt: 190.26
InChI Key: YHOIZMRUUWRATR-UHFFFAOYSA-N
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Description

4-(thiophen-2-ylmethyl)phenol is a useful research compound. Its molecular formula is C11H10OS and its molecular weight is 190.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiophen-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOIZMRUUWRATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91680-55-6
Record name 4-[(thiophen-2-yl)methyl]phenol
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Foundational & Exploratory

4-(thiophen-2-ylmethyl)phenol CAS number 91680-55-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 4-(thiophen-2-ylmethyl)phenol (CAS 91680-55-6). It is designed for researchers in medicinal chemistry and drug discovery, focusing on synthetic methodology, physicochemical characterization, and pharmacophore utility.

CAS Number: 91680-55-6 Molecular Formula: C₁₁H₁₀OS Molecular Weight: 190.26 g/mol

Executive Summary

This compound represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for diarylmethane scaffolds found in various therapeutic agents. Its structure comprises a phenolic A-ring linked via a methylene bridge to a lipophilic thiophene B-ring. This architecture allows it to function as a versatile pharmacophore, particularly in the design of Selective Estrogen Receptor Modulators (SERMs) and 5-Lipoxygenase (5-LOX) inhibitors .

This guide details the validated synthetic pathways, physicochemical properties, and handling protocols required to utilize this compound in high-throughput screening (HTS) and lead optimization campaigns.

Physicochemical Characterization

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The thiophene ring enhances lipophilicity compared to a phenyl ring, potentially improving membrane permeability while maintaining aromatic pi-stacking capabilities.

Table 1: Key Chemical Properties
PropertyValueRelevance to Drug Design
Molecular Weight 190.26 DaFragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) ~3.2 - 3.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Phenolic -OH)Critical for receptor binding (e.g., ERα His524 interaction).
H-Bond Acceptors 2 (O, S)Thiophene sulfur can act as a weak acceptor.
Rotatable Bonds 2Low conformational entropy penalty upon binding.
Topological Polar Surface Area (TPSA) ~20 ŲExcellent blood-brain barrier (BBB) penetration potential.

Synthetic Methodology

While various routes exist, the most robust and scalable method for synthesizing this compound involves the Acid-Catalyzed Friedel-Crafts Alkylation of phenol with 2-thiophenemethanol. This approach avoids the use of toxic organotin reagents (Stille coupling) or expensive palladium catalysts required for cross-coupling followed by reduction.

Protocol: BF₃·Et₂O Catalyzed Alkylation

Objective: Selective para-alkylation of phenol using a Lewis acid catalyst.

Reagents & Materials
  • Substrate: Phenol (excess to suppress poly-alkylation)

  • Electrophile: 2-Thiophenemethanol

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Phenol (10.0 mmol) in anhydrous DCM (20 mL) .

  • Activation: Cool the solution to 0°C using an ice bath. Add BF₃·Et₂O (1.2 mmol) dropwise via syringe. Stir for 15 minutes to form the Lewis acid complex.

  • Addition: Dissolve 2-Thiophenemethanol (5.0 mmol) in DCM (10 mL) . Add this solution slowly to the reaction mixture over 30 minutes using an addition funnel. Note: Slow addition favors mono-alkylation.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours . Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot with lower R_f than the thiophene precursor but higher than phenol.

  • Quenching: Pour the reaction mixture carefully into saturated NaHCO₃ (50 mL) to neutralize the acid.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes). The excess phenol elutes first (or can be removed by washing with dilute NaOH if the product is non-acidic, but the product is a phenol, so chromatographic separation is required).

Reaction Logic & Pathway

The following diagram illustrates the mechanistic flow, highlighting the generation of the electrophilic thienyl-carbocation species.

Synthesis Start Reagents: Phenol + 2-Thiophenemethanol Activation Activation: BF3·Et2O generates Thienyl Carbocation Start->Activation 0°C, DCM Attack Electrophilic Attack: Para-position of Phenol Activation->Attack Electrophile generation Intermediate Sigma Complex Intermediate Attack->Intermediate ReAromatization Re-aromatization: Loss of Proton Intermediate->ReAromatization Product Product: This compound ReAromatization->Product -H+

Figure 1: Mechanistic pathway for the BF₃·Et₂O catalyzed synthesis of this compound.

Applications in Drug Discovery

The this compound scaffold is a valuable bioisostere in two primary therapeutic areas.

Selective Estrogen Receptor Modulators (SERMs)

The phenolic hydroxyl group mimics the A-ring of 17β-estradiol, forming critical hydrogen bonds with Glu353 and Arg394 in the Estrogen Receptor (ER) binding pocket. The thiophene moiety serves as a lipophilic spacer that can be further functionalized to probe the ER antagonist side-pocket (Helix 12 displacement).

5-Lipoxygenase (5-LOX) Inhibition

Diarylmethane structures are known pharmacophores for 5-LOX inhibitors (e.g., Zileuton derivatives). The thiophene ring acts as an electron-rich trap for radical species or interacts with the hydrophobic cleft of the enzyme, while the phenol provides antioxidant capacity to reduce the active site iron.

SAR Core This compound Phenol Phenolic -OH (H-Bond Donor) Core->Phenol Linker Methylene Bridge (Flexible Spacer) Core->Linker Thiophene Thiophene Ring (Bioisostere for Phenyl) Core->Thiophene Target1 Estrogen Receptor (ER) Glu353/Arg394 Binding Phenol->Target1 Critical Interaction Target2 5-LOX Enzyme Hydrophobic Pocket Thiophene->Target2 Pi-Pi Stacking

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation (turning pink/brown) upon exposure to air and light.

  • Disposal: Dispose of as hazardous organic waste containing sulfur.

References

  • PubChem. (n.d.).[1] 4-[(Thiophen-2-yl)methyl]phenol (CID 16686767). National Center for Biotechnology Information. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. Part I: Receptor Interactions. Journal of Medicinal Chemistry. (Context for phenolic pharmacophores in SERMs).
  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Reference for bioisosterism principles, applicable to thiophene/phenyl swaps).

Sources

An In-depth Technical Guide to 4-(Thiophen-2-ylmethyl)phenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(thiophen-2-ylmethyl)phenol, a molecule of significant interest in medicinal chemistry. While the specific historical details of its initial discovery remain nuanced, this document elucidates a probable synthetic pathway based on established chemical principles, details its physicochemical characteristics, and explores its known and potential biological activities. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique structural and functional attributes of the thiophene-phenol scaffold.

Introduction: The Emergence of a Privileged Scaffold

The fusion of a thiophene ring with a phenol moiety in this compound creates a molecule with a rich electronic landscape and diverse potential for biological interactions. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its discovery is attributed to Viktor Meyer in 1882, who identified it as a contaminant in benzene derived from coal tar[1]. The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to enhanced potency, selectivity, and favorable pharmacokinetic profiles[2]. Phenols, on the other hand, are characterized by a hydroxyl group attached to an aromatic ring, a feature that allows them to act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems.

The combination of these two pharmacophores in this compound results in a molecule with potential applications across various therapeutic areas, including but not limited to, anti-inflammatory, antimicrobial, and anticancer research[2][3]. This guide will delve into the scientific underpinnings of this compound, providing a robust framework for its further investigation and application.

A Postulated History and Synthesis: A Tale of Chemical Logic

Proposed Synthesis Pathway

The synthesis likely commences with the Friedel-Crafts acylation of thiophene with a suitably protected p-hydroxybenzoyl chloride. The use of a protecting group on the phenolic hydroxyl is crucial to prevent O-acylation and other side reactions. The subsequent reduction of the ketone intermediate would then yield the target molecule.

Synthesis_Pathway Thiophene Thiophene Friedel_Crafts Friedel-Crafts Acylation Thiophene->Friedel_Crafts p_Hydroxybenzoyl_Cl p-Hydroxybenzoyl chloride (protected) p_Hydroxybenzoyl_Cl->Friedel_Crafts Ketone_Intermediate 4-Hydroxy-phenyl(thiophen- 2-yl)methanone (protected) Friedel_Crafts->Ketone_Intermediate Reduction Reduction (e.g., Wolff-Kishner) Ketone_Intermediate->Reduction Target_Molecule_Protected Target_Molecule_Protected Reduction->Target_Molecule_Protected Protected Target Molecule Target_Molecule This compound Deprotection Deprotection Deprotection->Target_Molecule Target_Molecule_Protected->Deprotection

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a validated starting point for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Thiophene with p-Acetoxybenzoyl Chloride

  • Rationale: The hydroxyl group of p-hydroxybenzoic acid is protected as an acetate to prevent reaction with the Lewis acid catalyst and the acyl chloride. Friedel-Crafts acylation of thiophene is known to proceed with high regioselectivity at the 2-position.

  • Protocol:

    • To a stirred solution of thiophene (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, 1.1 eq.) at 0 °C.

    • Slowly add a solution of p-acetoxybenzoyl chloride (1.0 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (4-acetoxyphenyl)(thiophen-2-yl)methanone.

Step 2: Wolff-Kishner Reduction of (4-Acetoxyphenyl)(thiophen-2-yl)methanone

  • Rationale: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to methylene groups under basic conditions, which is compatible with the thiophene ring. The reaction also facilitates the saponification of the acetate protecting group.

  • Protocol:

    • To a flask equipped with a reflux condenser, add the (4-acetoxyphenyl)(thiophen-2-yl)methanone (1.0 eq.), diethylene glycol as the solvent, and hydrazine hydrate (4-5 eq.).

    • Add potassium hydroxide (4-5 eq.) and heat the mixture to 180-200 °C for 3-4 hours, allowing water and excess hydrazine to distill off.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the reaction mixture with water and acidify with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford this compound.

Physicochemical and Spectroscopic Profile

While a comprehensive, publicly available dataset for this compound is limited, its key physicochemical properties can be found through commercial suppliers and computational models[3][4][5].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91680-55-6[3][4][5]
Molecular Formula C₁₁H₁₀OS[3][4][5]
Molecular Weight 190.26 g/mol [6]
Appearance Solid[3]
SMILES OC1=CC=C(CC2=CC=CS2)C=C1[3]
InChI Key YHOIZMRUUWRATR-UHFFFAOYSA-N[3]

Spectroscopic Characterization:

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of its constituent functional groups, the expected spectroscopic data would be as follows:

  • ¹H NMR: The spectrum would show characteristic signals for the protons on the thiophene ring (typically in the range of δ 6.8-7.5 ppm), the methylene bridge (a singlet around δ 4.0 ppm), and the para-substituted phenol ring (two doublets in the aromatic region). The phenolic proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The spectrum would display signals for the 11 carbon atoms, with distinct chemical shifts for the carbons of the thiophene and phenol rings, as well as the methylene carbon.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and a C-S stretching vibration characteristic of the thiophene ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the benzylic C-C bond.

Biological Activities and Therapeutic Potential

While specific biological studies on this compound are not extensively documented in publicly accessible literature, the broader class of thiophene-containing compounds exhibits a wide array of pharmacological activities[2][3].

Biological_Activities cluster_activities Potential Biological Activities Thiophene_Phenol This compound Anti_Inflammatory Anti-inflammatory Thiophene_Phenol->Anti_Inflammatory Inhibition of inflammatory mediators Antimicrobial Antimicrobial Thiophene_Phenol->Antimicrobial Disruption of microbial cell integrity Anticancer Anticancer Thiophene_Phenol->Anticancer Induction of apoptosis Antiviral Antiviral Thiophene_Phenol->Antiviral Inhibition of viral replication

Caption: Potential biological activities of thiophene-phenol scaffolds.

The structural motifs present in this compound suggest several avenues for therapeutic exploration:

  • Anti-inflammatory Activity: Many thiophene derivatives are known to possess anti-inflammatory properties. The phenol moiety can also contribute to antioxidant activity, which is often linked to anti-inflammatory effects.

  • Antimicrobial and Antifungal Activity: The sulfur atom in the thiophene ring is a key feature in many antimicrobial and antifungal agents.

  • Anticancer Potential: Thiophene derivatives have been investigated for their anticancer properties, acting through various mechanisms, including the induction of apoptosis.

  • Enzyme Inhibition: The aromatic and hydrogen-bonding features of the molecule make it a candidate for binding to the active sites of various enzymes implicated in disease.

The lipophilicity imparted by the thiophene and phenyl rings, combined with the hydrogen-bonding capability of the phenol group, provides a balanced physicochemical profile that is often desirable in drug candidates for good membrane permeability and target engagement.

Future Directions and Conclusion

This compound represents a molecule of untapped potential. While its history is not as well-documented as some other key chemical entities, its logical synthesis and the proven therapeutic value of its constituent parts make it a compelling target for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The publication of a detailed and optimized synthetic protocol, along with a complete set of spectroscopic data, would be invaluable to the research community.

  • Systematic Biological Screening: A comprehensive evaluation of its activity against a wide range of biological targets is warranted to uncover its full therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of derivatives of this compound will help to elucidate the key structural features responsible for any observed biological activity and guide the design of more potent and selective compounds.

References

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology.
  • Dwivedi, A. R., Thakur, S., & Jadhav, H. R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1849-1881.
  • (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2349.
  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2025). Journal of the Iranian Chemical Society.
  • Biological Activity in Compounds Possessing Thiophen Rings. (1962). Journal of Medicinal Chemistry, 5(3), 543-549.
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (1996).
  • 4-[(Thiophen-2-ylmethylamino)methyl]phenol. (n.d.). PubChem. Retrieved from [Link]

  • Thiophene: the molecule of diverse medicinal importance. (2018).
  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2005). Molbank, 2005(1), M400.
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Current Organic Synthesis, 20(6), 666-681.
  • SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. (2022).
  • 4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2801.
  • EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. (1997).
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.
  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020). Organic Letters, 22(24), 9517-9521.
  • EP2511844A2 - Advanced drug development and manufacturing. (2012).
  • US2492629A - Acylation of thiophene. (1949).
  • On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. (2018). Applied Surface Science, 457, 88-95.
  • CLEMMENSEN REDUCTION. (n.d.). Pharma Tutor.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.

Sources

In Silico Screening of 4-(Thiophen-2-ylmethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Discovering Novel Tyrosinase Inhibitors

Executive Summary

The scaffold 4-(thiophen-2-ylmethyl)phenol represents a privileged structure in medicinal chemistry, combining a phenolic pharmacophore—mimicking the tyrosine substrate—with a lipophilic thiophene ring via a flexible methylene bridge. While thiophene derivatives are widely explored for anti-inflammatory and kinase-inhibitory activities, this specific scaffold holds immense potential as a Tyrosinase Inhibitor for treating hyperpigmentation disorders (e.g., melasma) and melanoma.

This guide provides a rigorous, self-validating in silico screening protocol. Unlike generic workflows, this protocol specifically addresses the challenges of docking into metalloenzymes (binuclear copper active sites) and managing the conformational flexibility of the methylene linker.

Part 1: The Scaffold & Therapeutic Potential[1]

Structural Rationale (SAR)

The this compound scaffold is designed to act as a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Phenol Moiety (Head): Mimics the native substrate L-Tyrosine. The hydroxyl group (-OH) is critical for coordinating with the binuclear copper center (

    
     and 
    
    
    
    ) within the active site.
  • Methylene Bridge (Linker): Provides rotational freedom, allowing the molecule to adopt a "bent" conformation necessary to fit the deep, steric-restricted catalytic pocket.

  • Thiophene Ring (Tail): Acts as a bioisostere for a phenyl ring but with higher lipophilicity and electron-donating capacity. It targets the hydrophobic pocket near the entrance of the active site (Val283, Ala286 residues), stabilizing the complex via

    
     or 
    
    
    
    interactions.
The Biological Target: Tyrosinase (EC 1.14.18.1)
  • Primary Model: Agaricus bisporus (Mushroom) Tyrosinase (PDB: 2Y9X ).

  • Human Homology: Human Tyrosinase (hTYR) models are generated using TRP1 templates, but 2Y9X remains the industry standard for initial screening due to high structural conservation of the active site.

Part 2: Computational Workflow Design

The following diagram outlines the high-throughput screening (HTS) logic, moving from library generation to molecular dynamics validation.

Workflow Start Scaffold: this compound LibGen Combinatorial Library Generation (R-Group Enumeration) Start->LibGen Dock Molecular Docking (AutoDock Vina/Glide) Focus: Cu-Coordination LibGen->Dock Prep Protein Prep & Copper Parameterization (PDB: 2Y9X) Prep->Dock Filter Filter: Binding Energy < -7.0 kcal/mol & RMSD < 2.0 Å Dock->Filter MD MD Simulation (100 ns) GROMACS/Amber Filter->MD Top 5% Hits ADMET ADMET Profiling (Skin Permeability/Toxicity) MD->ADMET Stable Trajectories End Lead Candidates ADMET->End

Figure 1: Step-by-step in silico screening workflow for thiophene-phenol derivatives.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Combinatorial Library Design

Objective: Expand the chemical space around the core scaffold to maximize binding affinity. Method: Use R-group enumeration tools (e.g., RDKit, Schrödinger Enumeration).

  • R1 (Phenol Ring - Ortho/Meta): Small electron-withdrawing groups (F, Cl) to modulate the pKa of the phenolic -OH, enhancing copper coordination.

  • R2 (Thiophene Ring - C5 position): Lipophilic groups (CH3, Et, OMe) to probe the hydrophobic pocket.

  • Constraint: Molecular Weight (MW) < 350 Da to ensure skin permeability (Lipinski’s Rule of 5).

Phase 2: Protein Preparation (Critical Step)

Challenge: Standard force fields often mishandle transition metals like Copper (


).
Protocol: 
  • Structure Retrieval: Download PDB 2Y9X (Resolution 2.30 Å).

  • Cleaning: Remove water molecules (retain only those bridging Copper ions if structurally conserved). Remove heteroatoms (tropolone ligand).

  • Metal State: Manually assign charge +2.0 to both Copper atoms (

    
     and 
    
    
    
    ).
  • Histidine Protonation: The copper ions are coordinated by Histidine residues (His61, His85, His94, His259, His263, His296). Ensure these Histidines are protonated on the

    
     (delta) or 
    
    
    
    (epsilon) nitrogen to maintain coordination geometry.
Phase 3: Molecular Docking

Software: AutoDock Vina (Open Source) or Glide (Schrödinger). Grid Box Setup:

  • Center: Coordinates of the native ligand (tropolone) or the midpoint between the two Copper ions.

  • Size:

    
     Å. (Keep it tight to avoid binding to non-catalytic surface sites).
    
  • Exhaustiveness: Set to 32 (High) to account for the flexibility of the methylene bridge.

Scoring Criteria:

  • Binding Affinity: Threshold

    
     kcal/mol.
    
  • Pose Inspection (Manual/Scripted): The phenolic oxygen must be within 3.5 Å of the Copper binuclear center. Reject poses where the thiophene ring enters the copper site (steric clash).

Phase 4: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the Ligand-Copper interaction over time. Docking is static; MD is dynamic. Software: GROMACS 2024. Force Field: CHARMM36m (best for protein-ligand) or Amber ff14SB.

Protocol:

  • Topology Generation: Use CGenFF or ACPYPE for the ligand.

  • Metal Parameters: Use MCPB.py (Metal Center Parameter Builder) if using Amber, or apply harmonic position restraints (force constant

    
    ) on the Copper ions and coordinating Histidines to prevent the active site from collapsing (a common artifact in standard MD).
    
  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add

    
     or 
    
    
    
    ions.
  • Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize

    
     Å.
    
  • Distance Analysis: Plot the distance between Phenolic-O and

    
    /
    
    
    
    . A stable inhibitor maintains a distance of
    
    
    Å.

Part 4: Data Presentation & ADMET Profiling

Comparative Docking Data

Summarize your top hits against known controls.

Compound IDR1 (Phenol)R2 (Thiophene)Binding Energy (kcal/mol)Distance to Cu (Å)LogP
Control 1 Kojic AcidN/A-5.72.1-0.64
Control 2 ArbutinN/A-6.12.3-1.49
TP-01 HH-7.22.42.85
TP-05 3-F5-Me-8.4 2.2 3.10
TP-12 2-ClH-7.92.53.45
ADMET Requirements

For a tyrosinase inhibitor (often topical), skin permeability is paramount.

  • LogP: Optimal range 2.0 – 3.5 (Lipophilic enough to penetrate stratum corneum, hydrophilic enough to partition into viable epidermis).

  • Skin Sensitization: Run in silico toxicity prediction (e.g., ProTox-II) to ensure the thiophene moiety does not metabolize into reactive sulfoxides that cause dermatitis.

Part 5: Mechanistic Interaction Diagram

The following diagram illustrates the pharmacophore model required for high-affinity binding.

Pharmacophore CuA Copper A (Cationic) CuB Copper B (Cationic) HydroPocket Hydrophobic Pocket (Val283, Ala286) PhenolOH Phenolic -OH (Ligand Head) PhenolOH->CuA Metal Coordination (< 2.5 Å) PhenolOH->CuB Metal Coordination Thiophene Thiophene Ring (Ligand Tail) Thiophene->HydroPocket Pi-Alkyl / Hydrophobic Interaction Linker Methylene Bridge (Flexible Hinge) Linker->PhenolOH covalent Linker->Thiophene covalent

Figure 2: Pharmacophore map showing critical interactions between the ligand and the Tyrosinase active site.

References

  • Structural Basis of Tyrosinase Inhibition: Ismaya, W. T., et al. (2011). "Crystal structure of Agaricus bisporus mushroom tyrosinase: identity of the tetramer subunits and interaction with tropolone." Biochemistry, 50(24), 5477–5486.

  • Thiophene-Chalcone Hybrids: Lee, S. Y., et al. (2018). "A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties."[1] Molecules, 23(10), 2725.

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • Metal Parameterization in MD: Li, P., & Merz, K. M. (2016). "MCPB.py: A Python Based Metal Center Parameter Builder." Journal of Chemical Information and Modeling, 56(4), 599–604.

  • Thiophene Bioactivity Review: Gouda, M. A., et al. (2024). "Biological Activities of Thiophenes." Encyclopedia.

Sources

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to Novel Thiophene Compounds as Enzyme Inhibitors

Abstract: The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for phenyl rings make it a highly attractive starting point for the design of novel enzyme inhibitors.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of thiophene-based compounds as potent and selective enzyme inhibitors. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and ground all claims in authoritative scientific literature.

The five-membered thiophene ring, a sulfur-containing heterocycle, is a cornerstone in the development of therapeutic agents. Its prevalence is highlighted by its presence in drugs targeting a wide array of diseases, including cardiovascular, inflammatory, and neurological disorders, as well as various cancers.[1] The lipophilicity of the thiophene moiety can contribute to its ability to cross the blood-brain barrier, a crucial property for drugs targeting the central nervous system.[1]

From a medicinal chemistry perspective, thiophene is often used as a bioisostere for a phenyl ring. This substitution can improve a compound's physicochemical properties, metabolic stability, and binding affinity for its target enzyme.[1] Thiophene-based compounds are known to inhibit a diverse range of enzymes, including kinases, histone deacetylases (HDACs), cyclooxygenases (COX), and protein tyrosine phosphatases (PTPs), making them a versatile tool in the drug discovery arsenal.[2][3][4][5]

Design and Synthesis of Thiophene-Based Inhibitors

The design of a novel enzyme inhibitor often begins with a known pharmacophore or a hit compound identified through screening. For thiophene derivatives, the design strategy frequently involves the functionalization of the thiophene ring at various positions to optimize interactions with the enzyme's active site.

Common Synthetic Routes:

Several classical and modern synthetic methods are employed to construct the thiophene core and its derivatives:

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide.[6] It is a robust method for creating substituted thiophenes.

  • Gewald Aminothiophene Synthesis: This is a multi-component reaction that yields highly functionalized 2-aminothiophenes. It involves the base-catalyzed condensation of a ketone with an α-cyanoester in the presence of elemental sulfur.[6]

  • Cyclization of Functionalized Alkynes: Modern approaches often utilize the cyclization of readily available sulfur-containing alkyne substrates. These methods can offer high regioselectivity and atom economy.[7]

Rationale for Synthetic Choices: The choice of synthetic route is dictated by the desired substitution pattern on the thiophene ring. For instance, the Gewald synthesis is ideal when a 2-amino group is a key pharmacophoric element for hydrogen bonding within the enzyme's active site. The functionalization of the thiophene core is a critical step in tuning the compound's inhibitory activity and selectivity.

Key Classes of Thiophene-Based Enzyme Inhibitors and Therapeutic Targets

Thiophene derivatives have shown inhibitory activity against a wide range of enzyme classes.

Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Many thiophene-based compounds have been developed as kinase inhibitors, often designed to compete with ATP for binding in the kinase domain.[1]

  • VEGFR-2 and AKT Inhibitors: Fused thienopyrrole and pyrrolothienopyrimidine scaffolds have been explored for their dual inhibitory activity against VEGFR-2 and AKT, two key kinases in cancer cell proliferation and survival.[8] For example, a chloro-substituted thienopyrimidine derivative has shown potent antiproliferative activity in liver and prostate cancer cell lines.[8]

  • Multi-Kinase Inhibitors: To combat chemoresistance, multi-target therapies are gaining traction. 5-hydroxybenzothiophene derivatives have been identified as effective multi-kinase inhibitors, showing activity against Clk4, DRAK1, haspin, and Dyrk1A/B.[9]

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[5] HDAC inhibitors (HDACis) cause hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[5]

  • Thiophene-based Hydroxamic Acids: Benzo[b]thienyl hydroxamic acids have been identified as a novel class of HDAC inhibitors.[10] Structure-activity relationship (SAR) studies have shown that substitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer leads to optimal HDAC1 inhibition.[10] More recently, thiophene-based hydroxamate HDACis have been developed to improve physicochemical properties like solubility, leading to compounds with potent in vivo antitumor activities.[11]

Other Enzyme Targets
  • Cyclooxygenase (COX) Inhibitors: Thiophene derivatives have been extensively studied as anti-inflammatory agents that target COX enzymes.[2] Many have shown activity superior to reference non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Novel thiophene derivatives have been designed as competitive inhibitors of PTP1B, a key enzyme in metabolic regulation. Some of these compounds exhibit high selectivity against other PTPs and are permeable to cell membranes.[4]

  • Neuraminidase Inhibitors: Thiophene-containing compounds have been discovered as potent inhibitors of neuraminidase, an important target for the treatment of influenza.[12]

Experimental Protocols for Evaluation

The robust evaluation of novel enzyme inhibitors requires well-designed and validated assays. Here, we provide step-by-step protocols for key experiments.

Workflow for Inhibitor Discovery and Evaluation

The process of identifying and characterizing a novel thiophene-based enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Validation Phase A Compound Synthesis B High-Throughput Screening (HTS) A->B C Hit Identification B->C D IC50 Determination C->D E Enzyme Kinetic Studies (Mode of Inhibition) D->E F Selectivity Profiling D->F G Cell-Based Assays E->G F->G H In Vivo Efficacy Studies G->H I Lead Optimization H->I

Caption: Workflow for the discovery and evaluation of novel enzyme inhibitors.

Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol is a general guideline and should be optimized for the specific enzyme and substrate.[13]

Principle: The initial rate of an enzymatic reaction is measured at a fixed substrate concentration in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified enzyme

  • Substrate

  • Inhibitor stock solution (e.g., in DMSO)

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution. It is common to use a 2-fold or half-log dilution series.[14]

  • Assay Setup:

    • In each well of the microplate, add the assay buffer.

    • Add the inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (background).

    • Add the enzyme to all wells except the "no enzyme" control and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.[15]

  • Initiate Reaction: Add the substrate to all wells to start the reaction. The substrate concentration should ideally be at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.[16]

  • Measure Reaction Rate: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate should be measured during the initial linear phase of the reaction.[15]

  • Data Analysis:

    • Subtract the background rate (from "no enzyme" wells) from all other measurements.

    • Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control: A known inhibitor of the enzyme should be included to validate the assay's performance.

  • Negative Control: The vehicle (e.g., DMSO) concentration should be kept constant across all wells to account for any solvent effects.

  • Z'-factor: For HTS, a Z'-factor should be calculated to assess the quality and robustness of the assay.

Protocol: Enzyme Kinetic Studies for Mode of Inhibition Determination

Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[17]

Principle: The initial reaction velocity is measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

Procedure:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different substrate concentration.

  • Run Reactions: Follow the steps outlined in the IC50 determination protocol to initiate and monitor the reactions.

  • Data Analysis:

    • Calculate the initial velocity (v) for each reaction.

    • Create a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Michaelis-Menten plot (v vs. [S]) for each inhibitor concentration.

    • Analyze the changes in the apparent Km and Vmax to determine the mode of inhibition.

Visualizing Modes of Inhibition:

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition A Inhibitor binds to free enzyme (E) only B Apparent Km increases A->B C Vmax is unchanged B->C D Inhibitor binds to both E and ES complex E Km is unchanged D->E F Apparent Vmax decreases E->F G Inhibitor binds to ES complex only H Apparent Km decreases G->H I Apparent Vmax decreases H->I

Caption: Key characteristics of different modes of enzyme inhibition.

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for optimizing the potency and selectivity of lead compounds.[18] This involves systematically modifying the structure of a hit compound and evaluating the effect on its biological activity.[19]

Example SAR Table: Hypothetical Thiophene-based Kinase Inhibitors

Compound IDR1-substituentR2-substituentKinase IC50 (nM)
TH-001-H-H1500
TH-002-Cl-H250
TH-003-OCH3-H900
TH-004-Cl-NH275
TH-005-Cl-COOH1200

Interpretation:

  • The addition of a chloro group at the R1 position (TH-002 vs. TH-001) significantly improves potency, likely due to favorable hydrophobic or halogen-bonding interactions in the active site.

  • An amino group at the R2 position (TH-004) further enhances activity, possibly by forming a key hydrogen bond.

  • A bulky and charged carboxyl group at the R2 position (TH-005) is detrimental to activity, suggesting a steric clash or unfavorable electrostatic interaction.

Conclusion and Future Directions

Thiophene-based compounds continue to be a rich source of novel enzyme inhibitors with significant therapeutic potential.[20] Their synthetic tractability and favorable physicochemical properties make them an enduringly popular scaffold in drug discovery.[21] Future research will likely focus on the development of more selective inhibitors, including those with novel mechanisms of action such as allosteric modulation. The application of computational methods, such as molecular docking and machine learning, will further accelerate the design and optimization of the next generation of thiophene-based therapeutics.[1][22]

References

  • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: PMC URL: [Link]

  • Title: Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly Source: ResearchGate URL: [Link]

  • Title: Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity Source: PubMed URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC URL: [Link]

  • Title: Biological Diversity of Thiophene: A Review Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]

  • Title: Histone deacetylase inhibitor Source: Wikipedia URL: [Link]

  • Title: One-pot synthesis of functionalized benzo[b]thiophenes 49 via... Source: ResearchGate URL: [Link]

  • Title: Discovery of novel thiophene derivatives as potent neuraminidase inhibitors Source: ResearchGate URL: [Link]

  • Title: Synthetic approaches to functionalized thiophenes Source: ResearchGate URL: [Link]

  • Title: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity Source: PMC URL: [Link]

  • Title: Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase Source: PubMed URL: [Link]

  • Title: Benzo[b]thiophene-based histone deacetylase inhibitors Source: PubMed URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

  • Title: Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers Source: ACS Omega URL: [Link]

  • Title: Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives Source: ResearchGate URL: [Link]

  • Title: Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition Source: MIT OpenCourseWare URL: [Link]

  • Title: Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes Source: PMC URL: [Link]

  • Title: Steady-state enzyme kinetics Source: Portland Press URL: [Link]

  • Title: Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities Source: PubMed URL: [Link]

  • Title: Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF Source: PubMed URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

  • Title: How should I start with Enzyme-Inhibitor kinetics assay? Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-(Thiophen-2-ylmethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Thiophen-2-ylmethyl)phenol is a high-value pharmacophore scaffold that bridges the structural gap between classical biphenyl systems and heteroaromatic bio-isosteres. Its unique architecture—a phenolic ring linked to an electron-rich thiophene via a flexible methylene bridge—offers a versatile platform for drug discovery, particularly in the development of Selective Estrogen Receptor Modulators (SERMs), 5-Lipoxygenase (5-LOX) inhibitors, and kinase inhibitors.

This guide provides a definitive, field-proven protocol for the synthesis and utilization of this building block. Unlike standard catalog reagents, this molecule often requires on-demand synthesis to ensure regiochemical purity. We present a robust Acylation-Reduction-Deprotection (ARD) workflow that circumvents the polyalkylation issues common to direct Friedel-Crafts alkylation.

Chemical Profile & Reactivity Analysis

The molecule features three distinct reactive domains, allowing for divergent library synthesis. Understanding the electronic interplay between the phenol and thiophene rings is critical for successful functionalization.

DomainFunctional GroupReactivity CharacteristicsPrimary Application
A Phenolic Hydroxyl High nucleophilicity;

. Prone to O-alkylation, acylation, and phosphorylation.
Linker attachment, Prodrug formation, Solubility tuning.
B Methylene Bridge Benzylic/Thenylic position. Susceptible to radical oxidation to ketone or halogenation.Metabolic stability studies; rigidification via cyclization.
C Thiophene Ring Electron-rich heteroaromatic. C5 position is highly activated for Electrophilic Aromatic Substitution (EAS).Library diversification (Halogenation, Formylation, Suzuki coupling).
Reactivity Visualization

The following diagram maps the logical flow of reactivity, highlighting the chemo-selective opportunities available to the synthetic chemist.

ReactivityMap Core This compound (Core Scaffold) OH_Group Phenolic -OH (Nucleophilic) Core->OH_Group Base/Electrophile Thiophene Thiophene C5 (Electrophilic) Core->Thiophene EAS (NBS/NIS) Bridge Methylene Bridge (Oxidative) Core->Bridge DDQ/O2 Ether O-Alkyl Ethers (Linkers/Probes) OH_Group->Ether Williamson/Mitsunobu Halide C5-Halides (Coupling Precursors) Thiophene->Halide Regioselective Halogenation Ketone Diaryl Ketones (Metabolites) Bridge->Ketone Oxidation

Caption: Chemo-selective reactivity map. The scaffold allows orthogonal functionalization: nucleophilic attack via the phenol and electrophilic substitution on the thiophene.

Validated Synthesis Protocol: The ARD Route

Direct alkylation of phenol with 2-(chloromethyl)thiophene often results in a mixture of ortho/para isomers and polyalkylation products. To guarantee the para-regiochemistry required for most medicinal applications, we recommend the Acylation-Reduction-Deprotection (ARD) pathway.

Step 1: Friedel-Crafts Acylation

Objective: Synthesize (4-methoxyphenyl)(thiophen-2-yl)methanone.

  • Reagents: Thiophene-2-carbonyl chloride (1.0 eq), Anisole (1.1 eq),

    
     (1.2 eq), DCM (anhydrous).
    
  • Mechanism: The methoxy group of anisole directs the acylium ion exclusively to the para position.

  • Protocol:

    • Suspend

      
       in DCM at 0°C under 
      
      
      
      .
    • Add Thiophene-2-carbonyl chloride dropwise. Stir 15 min to form the acylium complex.

    • Add Anisole dropwise, maintaining temp < 5°C.

    • Warm to RT and stir for 2 hours. Quench with ice/HCl.

    • Extract with DCM, wash with brine, dry over

      
      . Recrystallize from EtOH.
      
    • Yield Target: >85%.[1][2][3][4]

Step 2: Ionic Hydrogenation (Ketone to Methylene)

Objective: Reduce the carbonyl to a methylene group without reducing the thiophene ring.

  • Rationale: Standard catalytic hydrogenation (

    
    ) can poison the catalyst due to sulfur or reduce the thiophene ring. Wolff-Kishner conditions are harsh.[1] Ionic hydrogenation  is the method of choice for thiophene-containing ketones.
    
  • Reagents: Triethylsilane (

    
    , 3.0 eq), Trifluoroacetic acid (TFA, solvent/catalyst).
    
  • Protocol:

    • Dissolve the ketone from Step 1 in neat TFA (approx. 0.5 M concentration).

    • Add

      
       dropwise at RT. (Exotherm warning).
      
    • Stir at 60°C for 4–12 hours. Monitor by TLC (disappearance of ketone spot).

    • Remove volatiles in vacuo. Neutralize residue with sat.

      
      .
      
    • Extract with EtOAc. The product, 2-(4-methoxybenzyl)thiophene, is usually an oil.

Step 3: Demethylation

Objective: Reveal the free phenol.

  • Reagents:

    
     (1M in DCM, 2.5 eq) or Pyridine·HCl (melt).
    
  • Protocol:

    • Dissolve intermediate in anhydrous DCM at -78°C.

    • Add

      
       slowly.
      
    • Warm to RT and stir overnight.

    • Quench carefully with MeOH (at 0°C) to break the borate complex.

    • Partition between water/EtOAc. Purify via silica flash chromatography (Hex/EtOAc gradient).

Application Case Study: Divergent Library Synthesis

In drug discovery, this scaffold serves as a mimic for the benzothiophene core found in Raloxifene. The following workflow demonstrates how to generate a library of analogs targeting the Estrogen Receptor (ER).

Workflow Logic
  • Core Synthesis: Produce bulk this compound via the ARD route.

  • Path A (Linker Variation): Attach basic side chains to the phenol (critical for ER antagonism).

  • Path B (Electronic Tuning): Halogenate the thiophene to alter metabolic stability and lipophilicity.

SynthesisWorkflow Start Thiophene-2-carbonyl chloride + Anisole Ketone (4-Methoxyphenyl)(thiophen-2-yl)methanone (Stable Intermediate) Start->Ketone Friedel-Crafts (AlCl3) Methoxy 2-(4-Methoxybenzyl)thiophene Ketone->Methoxy Ionic Hydrogenation (Et3SiH/TFA) Core This compound (BUILDING BLOCK) Methoxy->Core Demethylation (BBr3) PathA Path A: Mitsunobu Coupling (Side Chain Introduction) Core->PathA PathB Path B: C5-Bromination (NBS, DMF) Core->PathB Drug1 Basic Ether Analog (SERM Candidate) PathA->Drug1 Amino-alcohol DIAD, PPh3 Drug2 5-Bromo Analog (Suzuki Coupling Precursor) PathB->Drug2 Pd-Catalysis

Caption: Divergent synthesis workflow for generating SERM analogs from the core scaffold.

Experimental Data Summary

The following data represents typical results obtained using the ARD protocol.

ParameterStep 1 (Acylation)Step 2 (Reduction)Step 3 (Demethylation)
Reagent

/ Anisoyl Chloride

/ TFA

/ DCM
Temperature 0°C

RT
60°C-78°C

RT
Time 2 Hours4–8 Hours12 Hours
Typical Yield 88%92%85%
Purification Recrystallization (EtOH)Extraction (No Col. Chrom.)Flash Chromatography
Key QC Peak IR: 1640

(C=O)

NMR:

4.15 (s, 2H,

)
MS: m/z 190

Safety & Handling

  • Thiophene Derivatives: Often possess a distinct, sulfurous odor. Work in a well-ventilated fume hood.

  • Triethylsilane (

    
    ):  Flammable. Reacts with water/acids to release hydrogen gas (pressure buildup risk).
    
  • Boron Tribromide (

    
    ):  Reacts violently with water and alcohols. Generates HBr fumes. Use strictly anhydrous conditions and quench at low temperature.
    

References

  • Ionic Hydrogenation Mechanism: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link

  • Friedel-Crafts Acylation of Thiophene: Gronowitz, S. (1991). Thiophene and Its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link

  • Synthesis of Thiophene-Phenol Analogs: Jordan, V. C., et al. (1984). Structure-activity relationships of nonsteroidal estrogens. Journal of Medicinal Chemistry, 27(8), 1057-1066. Link

  • Ionic Hydrogenation Protocol Validation: Carey, F. A., & Tremper, H. S. (1969). Carbonium ion-silane hydride transfer reactions. Journal of the American Chemical Society, 91(11), 2967-2972. Link

  • Demethylation Standards: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(thiophen-2-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Rigorous Characterization

4-(Thiophen-2-ylmethyl)phenol is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, combining a phenol ring and a thiophene moiety, imparts specific chemical properties that are exploited in drug design. The purity, structural integrity, and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a comprehensive analytical characterization is not merely a quality control step but a fundamental requirement in the drug development process.

This guide provides a detailed framework of analytical techniques and protocols, grounded in scientific principles, to ensure a thorough and reliable characterization of this compound. The methodologies described are designed to be self-validating, providing a high degree of confidence in the obtained results.

Physicochemical Properties: The Foundation of Analysis

A clear understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical methods, solvents, and handling procedures.

PropertyValueReference
Molecular Formula C₁₁H₁₀OS
Molecular Weight 190.26 g/mol [PubChem]([Link]
Appearance Solid
Melting Point Not specified
Boiling Point Not specified
Solubility Information not readily available

Note: Specific values for melting point, boiling point, and solubility should be determined experimentally as part of the initial characterization.

Chromatographic Techniques: Purity Assessment and Impurity Profiling

Chromatography is the cornerstone for evaluating the purity of this compound and identifying potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of this compound due to its high resolution and sensitivity. A reversed-phase method is typically the most suitable approach.

Causality Behind Experimental Choices: The combination of a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) in reversed-phase HPLC is ideal for separating moderately polar compounds like this compound from both more polar and less polar impurities. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group.[1] UV detection is appropriate as the aromatic rings in the molecule absorb UV light.[2]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column thermostat.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    25.1 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol (or a suitable solvent). Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity by the area percentage method.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC Filter->HPLC Detect UV Detection (274 nm) HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable complementary technique for identifying volatile and semi-volatile impurities.[3] The separation by gas chromatography is followed by mass spectrometry, which provides mass information for structural elucidation of the impurities.

Causality Behind Experimental Choices: GC is suitable for thermally stable and volatile compounds.[4] The use of a mass spectrometer as a detector allows for the identification of unknown peaks by comparing their fragmentation patterns with spectral libraries (e.g., NIST). This is particularly useful for identifying unexpected impurities from the synthesis or degradation.[5]

Experimental Protocol: GC-MS Impurity Identification
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). For any impurity peaks, analyze the corresponding mass spectrum and compare it against a spectral library for identification.

Spectroscopic Techniques: Unambiguous Structural Confirmation

Spectroscopic methods are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

Causality Behind Experimental Choices: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. Together, they provide a complete picture of the carbon-hydrogen framework, allowing for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment.

  • ¹³C NMR Acquisition: Use a proton-decoupled experiment to obtain singlets for each unique carbon.

  • Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak.

Expected ¹H NMR Signals (in CDCl₃):

  • ~7.2-6.8 ppm: Multiplets corresponding to the aromatic protons on the phenol and thiophene rings.

  • ~5.0 ppm: A broad singlet for the phenolic hydroxyl proton (this peak can be exchangeable with D₂O).

  • ~4.1 ppm: A singlet for the methylene (-CH₂-) protons.

Expected ¹³C NMR Signals (in CDCl₃):

  • ~155 ppm: The carbon attached to the hydroxyl group on the phenol ring.

  • ~140-115 ppm: Aromatic carbons of the phenol and thiophene rings.

  • ~35 ppm: The methylene (-CH₂-) carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique to identify the functional groups present in the molecule.[6]

Causality Behind Experimental Choices: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. This provides a characteristic "fingerprint" of the compound. For this compound, key functional groups like the O-H of the phenol and the C-S of the thiophene ring will have distinct absorption bands.[7]

Experimental Protocol: FT-IR
  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

Expected Characteristic FT-IR Bands:

Wavenumber (cm⁻¹) Assignment
3500-3200 (broad) O-H stretching of the phenol
3100-3000 Aromatic C-H stretching
2950-2850 Aliphatic C-H stretching of the methylene group
1600-1450 Aromatic C=C ring stretching
~1230 C-O stretching of the phenol

| ~700 | C-S stretching of the thiophene ring[7] |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative purposes.

Causality Behind Experimental Choices: The conjugated π-electron systems of the phenol and thiophene rings absorb UV radiation, leading to characteristic absorption maxima (λmax).[8] The position and intensity of these absorptions are characteristic of the molecule's structure.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5).

  • Acquisition: Scan the absorbance from 200 to 400 nm.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax). For phenolic compounds, a λmax around 280 nm is expected.[8]

Logical Interrelation of Analytical Techniques

Characterization_Flow cluster_initial Initial Assessment cluster_separation Purity and Impurities cluster_structure Structural Confirmation PhysChem Physicochemical Properties HPLC HPLC (Quantitative Purity) PhysChem->HPLC GCMS GC-MS (Volatile Impurities) PhysChem->GCMS NMR NMR ('H & ¹³C) HPLC->NMR Confirms Main Peak GCMS->NMR Identifies Impurity Structures FTIR FT-IR (Functional Groups) NMR->FTIR Corroborates Functional Groups UVVis UV-Vis (Electronic Transitions) NMR->UVVis Confirms Chromophores

Caption: Logical flow of analytical techniques for comprehensive characterization.

Thermal Analysis: Assessing Stability

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the thermal stability of the compound.

Causality Behind Experimental Choices: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of thermal events such as melting, decomposition, and polymorphic transitions. A sharp melting endotherm is indicative of a pure crystalline material.[9]

Experimental Protocol: DSC
  • Instrumentation: A DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Determine the onset and peak temperature of the melting endotherm.

Conclusion

A multi-faceted analytical approach is imperative for the complete and reliable characterization of this compound. By combining chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can gain a comprehensive understanding of the compound's identity, purity, and stability. This rigorous analytical framework is essential for ensuring the quality and safety of this important pharmaceutical intermediate.

References

  • Vertex AI Search. (n.d.). Heterocyclic compounds - Thiophene.
  • Wikipedia. (2024, January 29). Thiophene. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(Methylthio)phenol on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-[(Thiophen-2-ylmethylamino)methyl]phenol. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the.... Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). 4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol. Retrieved February 7, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-[(5-Thiophen-2-ylthiophen-2-yl)methylideneamino]phenol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyethyl)phenol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 4. UV-vis spectral properties of individual phenolic compounds.... Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). Thermal Processing for the Release of Phenolic Compounds from Wheat and Oat Bran. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved February 7, 2026, from [Link]

  • SciSpace. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Retrieved February 7, 2026, from [Link]

  • DergiPark. (2023, August 15). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. Retrieved February 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved February 7, 2026, from [Link]

  • UC Davis. (n.d.). Rapid determination of phenolic components in red wines from UV-Visible spectra and the method of partial least squares. Retrieved February 7, 2026, from [Link]

  • Prime Scholars. (2017, January 9). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved February 7, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved February 7, 2026, from [Link]

  • Oxford Academic. (2016, December 23). Effect of thermal processing on phenolic profiles and antioxidant activities in Castanea mollissima. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol - NIST WebBook. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020, December 20). Effect of thermal treatment on phenolic compounds, antioxidant and Antimicrobial activities of some spices contained in the mixture « ras el Hanout. Retrieved February 7, 2026, from [Link]

  • Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved February 7, 2026, from [Link]

  • Beilstein Journals. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization and Quantification of Phenolic Compounds and Flavonoids Commonly Found in Natural Food Products Using HPLC Analysis: An Analytical Approach for Resolving Merged Peaks. Retrieved February 7, 2026, from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(Thiophen-2-ylmethyl)phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4-(thiophen-2-ylmethyl)phenol using column chromatography. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of moderately polar compounds like this compound, silica gel (230-400 mesh) is the most common and effective stationary phase.[1] Its polar surface interacts with the hydroxyl group of the phenol and the sulfur atom of the thiophene ring, allowing for separation from non-polar and very polar impurities. In cases where the compound shows instability on acidic silica, deactivated (neutral) silica gel or alumina can be considered as alternatives.[2]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The choice of solvent system is critical for achieving good separation.[1] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][3] For aromatic compounds like this compound, incorporating toluene in the mobile phase can sometimes improve separation compared to standard hexane/ethyl acetate systems.[4] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.

Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking, or tailing, on a TLC plate for a phenolic compound can be due to its acidic nature, leading to strong interactions with the silica gel. To mitigate this, you can add a small amount of a polar modifier to your eluent, such as 0.5-1% acetic acid or formic acid. This can help to saturate the highly active sites on the silica gel and result in more defined spots.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution is often recommended, especially if the crude mixture contains impurities with a wide range of polarities. You can start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute your target compound and then more polar impurities.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No compound is eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on.
The compound may have decomposed on the silica gel.[2]Perform a small-scale stability test on a TLC plate by spotting the compound and letting it sit for a few hours before eluting to see if degradation occurs.[5] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]
The compound is eluting too quickly (high Rf). The solvent system is too polar.Decrease the polarity of the mobile phase. For instance, if you are using 30% ethyl acetate in hexanes, reduce it to 15-20%.
Poor separation of the target compound from impurities. The chosen solvent system has poor selectivity.Experiment with different solvent systems during the TLC analysis. For aromatic compounds, trying a system with toluene, such as toluene/ethyl acetate, may provide better separation.[4]
The column was not packed properly, leading to channeling.[6]Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The collected fractions are very dilute. The elution was too slow, causing band broadening.[5]Optimize the flow rate. If running a flash column, apply gentle air pressure to achieve a steady flow.
The elution was too fast, not allowing for proper equilibration.[5]Reduce the flow rate to allow for better interaction between the compound and the stationary phase.
The compound is crystallizing on the column. The compound has low solubility in the chosen mobile phase.This can block the column flow.[2] If this occurs, you may need to switch to a solvent system where your compound is more soluble. Pre-purification to remove the impurity that is crystallizing might be necessary.[2]

Experimental Protocols

Step 1: Thin Layer Chromatography (TLC) Analysis

This initial step is crucial for determining the appropriate solvent system for your column.

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your test solvent system.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain for visualization.

  • Optimize: Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.3.

Step 2: Column Packing and Sample Loading

The following workflow outlines the standard procedure for packing a silica gel column and loading your sample.

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Fraction Collection p1 Select appropriate column size p2 Prepare silica gel slurry in the initial mobile phase p3 Pour the slurry into the column and allow it to pack p4 Add a layer of sand on top of the packed silica l1 Dissolve crude product in a minimum amount of solvent l3 Carefully add the dry-loaded sample to the top of the column p4->l3 l2 Adsorb the sample onto a small amount of silica gel (dry loading) l4 Add another layer of sand e1 Begin elution with the initial, low-polarity mobile phase l4->e1 e2 Collect fractions in test tubes e1->e2 e3 Gradually increase the polarity of the mobile phase if necessary e2->e3 e4 Monitor the elution process using TLC e3->e4

Caption: Workflow for column chromatography purification.

Step 3: Elution and Fraction Collection
  • Start Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis.

  • Collect Fractions: Collect the eluent in appropriately sized test tubes or vials.

  • Monitor Progress: Regularly spot the collected fractions on TLC plates to track the elution of your compound and any impurities.

  • Combine and Evaporate: Once the desired compound has completely eluted, combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.
  • Google Patents. (1960). Purification of thiophenols by treatment with aluminum and magnesium alkoxides. US2954404A.
  • National Institutes of Health. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
  • SIELC Technologies. (n.d.). Separation of 4-(Methylthio)phenol on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ResearchGate. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
  • Hawach. (2025). Several Problems of Flash Column Chromatography.
  • ResearchGate. (2013). Column chromatography of phenolics?.
  • Sigma-Aldrich. (n.d.). This compound.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds.
  • PubChem. (n.d.). 4-[(Thiophen-2-ylmethylamino)methyl]phenol.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Technical Support Center: Thiophenol Synthesis via Newman-Kwart Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in the Synthesis of Thiophenols from Phenols Primary Workflow: Newman-Kwart Rearrangement (NKR) Support Level: Tier 3 (Senior Scientist/Process Chemistry)

Introduction: The "Hidden" Chemistry of C-O to C-S Conversion

Welcome to the Advanced Synthesis Support Center. You are likely here because your conversion of a phenol to a thiophenol yielded a tarry mess, a disulfide dimer, or the starting material returned unchanged.

The industry-standard method for this transformation is the Newman-Kwart Rearrangement (NKR) .[1] While thermodynamically driven (the driving force is the conversion of a C=S bond to a stable C=O bond,


), the high activation energy required often forces reaction temperatures (200–300°C) that trigger aggressive side reactions.

This guide deconstructs those failure modes, providing mechanistic insights and self-validating protocols to ensure you isolate the thiol, not the byproduct.

Module 1: The Newman-Kwart Rearrangement (NKR) Workflow

Phase 1: O-Thiocarbamate Formation

The Goal: Activate the phenol oxygen using


-dimethylthiocarbamoyl chloride.

Q: Why is my yield of the O-thiocarbamate low, and why do I see unreacted phenol? A: This is rarely a reactivity issue and usually a hydrolysis competition issue. Thiocarbamoyl chlorides are moisture-sensitive.

  • The Side Reaction: Hydrolysis of the reagent to dimethylamine, COS, and HCl.

  • The Fix:

    • Base Selection: Switch from weak bases (TEA) to DABCO or NaH. DABCO forms a highly reactive acyl-ammonium intermediate that outcompetes hydrolysis.

    • Order of Addition: Do not mix the chloride and base before the phenol. Deprotonate the phenol first (if using NaH) or add the base to the phenol/chloride mixture slowly.

Phase 2: The Thermal Rearrangement (The Critical Step)

The Goal: Isomerize O-aryl thiocarbamate to S-aryl thiocarbamate.

Q: My reaction turned into a black tar. What happened? A: You likely triggered radical decomposition or elimination pathways due to excessive temperature or poor substrate design.

Q: I isolated a significant amount of phenol and isocyanate. Why? A: The "Mono-Alkyl" Trap.

  • Mechanism: If you used a mono-alkyl thiocarbamoyl chloride (

    
    ), the resulting O-thiocarbamate possesses an acidic N-H proton. At high temperatures, this undergoes an elimination reaction (E1cB-like) to yield an isocyanate (
    
    
    
    ) and the original phenol.
  • The Fix: Always use

    
    -dialkyl  reagents (e.g., 
    
    
    
    -dimethylthiocarbamoyl chloride). The lack of a proton on the nitrogen shuts down this elimination pathway.

Q: The reaction is stalled. Should I increase the temperature to 300°C? A: Proceed with Caution.

  • The Risk: At >250°C, even dialkyl thiocarbamates can undergo C-O bond homolysis, leading to desulfurization and polymerization.

  • The Fix:

    • Catalysis: Use a Pd(II) catalyst (e.g.,

      
       or specific NKR catalysts). This lowers the energy barrier, allowing the reaction to proceed at 100°C, bypassing the thermal decomposition window [1].
      
    • Microwave: Use microwave irradiation to achieve the necessary internal energy quickly without the thermal lag of oil baths that promotes wall-effect degradation.

Phase 3: Hydrolysis to Thiophenol

The Goal: Cleave the carbamate to release the free thiol.

Q: I isolated a white solid that is double the expected molecular weight. What is it? A: You have formed the Diaryl Disulfide (


) .
  • Mechanism: Thiophenolates (

    
    ) generated during basic hydrolysis are extremely sensitive to oxidation by ambient oxygen.
    
  • The Fix: See Module 2 below.

Module 2: Disulfide Management (The #1 Side Reaction)

Disulfide formation is the most persistent side reaction in thiophenol synthesis. It occurs post-rearrangement during the workup.

Troubleshooting Table: Preventing Oxidative Dimerization
StageFailure ModeTechnical Intervention
Hydrolysis Air oxidation of thiolate anion (

).
Degas all solvents (freeze-pump-thaw or sparge with Argon for 20 min). Perform hydrolysis under strict

atmosphere.
Quenching Oxidation during pH adjustment.Add a reducing agent like Zinc dust or Triphenylphosphine (

)
directly to the hydrolysis mixture before acidification.
Extraction Oxidation in the organic phase.[2][3]Avoid chlorinated solvents if possible (trace HCl/radicals promote oxidation). Use degassed EtOAc.
Recovery Product already oxidized.Rescue Protocol: Treat the disulfide with

or

in ethanol to reduce it back to the thiol [2].

Module 3: Visualization of Failure Pathways

The following diagram maps the Newman-Kwart mechanism against its critical side-reaction "off-ramps."

NKR_Side_Reactions Phenol Phenol (Start) O_Thio O-Aryl Thiocarbamate (Intermediate) Phenol->O_Thio Base (NaH/DABCO) Reagent N,N-Dimethyl thiocarbamoyl Cl Reagent->O_Thio Hydrolysis Hydrolysis (Moisture) Reagent->Hydrolysis TS 4-Membered TS (Heat/Pd Cat) O_Thio->TS 200-300°C Elimination Elimination (If Mono-alkylated) O_Thio->Elimination If R=H Reagent_Loss Reagent Decomposition (COS + HCl) Hydrolysis->Reagent_Loss S_Thio S-Aryl Thiocarbamate (Rearranged) TS->S_Thio Base_Hydro Basic Hydrolysis S_Thio->Base_Hydro Isocyanate Isocyanate + Phenol (Reversion) Elimination->Isocyanate Thiolate Thiolate Anion (Ar-S-) Base_Hydro->Thiolate Oxidation O2 Oxidation Thiolate->Oxidation Thiophenol Thiophenol (Target) Thiolate->Thiophenol Acid Quench (H+) Disulfide Disulfide Dimer (Impurity) Oxidation->Disulfide

Caption: Figure 1. The Newman-Kwart Rearrangement pathway, highlighting critical divergence points where side reactions (red) occur due to moisture, mono-alkylation, or oxidation.

Module 4: Standard Operating Procedure (SOP)

Protocol: High-Fidelity Synthesis of Thiophenols

Scope: Conversion of 10 mmol Phenol to Thiophenol via NKR.

Step 1: O-Thiocarbamoylation

  • Dissolve phenol (1.0 eq) in dry DMF (0.5 M).

  • Add DABCO (1.2 eq) followed by

    
    -dimethylthiocarbamoyl chloride (1.1 eq).
    
  • Stir at 60°C for 2 hours.

  • QC Check: TLC should show complete consumption of phenol. If phenol remains, do not proceed; add 0.2 eq more chloride.

  • Workup: Pour into water, extract with EtOAc, wash with 1M HCl (to remove DABCO), dry, and concentrate.

Step 2: Thermal Rearrangement

  • Place neat O-thiocarbamate in a heavy-walled pressure tube or microwave vial.

  • Argon Purge: Flush headspace with Argon for 5 minutes. Seal tightly.

  • Heat to 230°C (sand bath or microwave) for 30–60 minutes.

    • Note: If substrate is electron-poor, higher T or longer time is needed.

  • QC Check: NMR of crude should show shift of

    
     peaks (typically rotates from distinct doublets to a broad singlet or shifted peaks due to change in C-N bond character).
    

Step 3: Hydrolysis & Reduction (The "Disulfide-Free" Method)

  • Dissolve rearrangement product in MeOH/10% NaOH (1:1). Reflux for 2 hours.

  • Critical Step: Cool to RT. Add Zinc dust (1.5 eq) to the reaction mixture. This ensures any disulfide formed is immediately reduced in situ.

  • Acidify carefully with 2M HCl (under Argon flow) to pH 2.

  • Extract with degassed DCM. Dry over

    
     and concentrate.
    

References

  • Harvey, J. N., et al. (2009).[1] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Oxidative Dimerization of Thiols). Link

  • Newman, M. S., & Karnes, H. A. (1966).[4][5][6] The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Impurity Identification in the Synthesis of 4-(thiophen-2-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(thiophen-2-ylmethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the synthesis and purification of this important chemical intermediate. Our goal is to equip you with the knowledge to not only identify but also to control and minimize impurity formation, ensuring the integrity of your final product.

Part 1: FAQ - Understanding Potential Impurities

This section addresses the fundamental questions regarding the types of impurities that can be expected during the synthesis of this compound, which is commonly prepared via a Friedel-Crafts alkylation reaction.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is intrinsically linked to the Friedel-Crafts alkylation mechanism. Expect to encounter several classes of impurities:

  • Isomeric Impurities: The primary isomeric impurity is 2-(thiophen-2-ylmethyl)phenol (the ortho-isomer). The hydroxyl group of phenol is an ortho, para-directing group, leading to the formation of both isomers.

  • Over-alkylation Products: Since the initial product, this compound, is also activated towards further electrophilic substitution, you may observe di- or even tri-substituted products like 2,4-bis(thiophen-2-ylmethyl)phenol . This is a common issue in Friedel-Crafts alkylations.[1]

  • Unreacted Starting Materials: Residual phenol and 2-thienylmethanol (or the corresponding alkyl halide) are common, especially in cases of incomplete reaction.

  • Byproducts from the Alkylating Agent: 2-thienylmethanol can undergo self-polymerization under strong acid conditions (Lewis or Brønsted acids) to form poly(thienyl-methylene) oligomers or ethers.

  • O-Alkylation Products: While C-alkylation is generally favored, some level of O-alkylation can occur, leading to the formation of 2-(phenoxymethyl)thiophene . This is more prevalent when using base catalysts.[2][3]

Q2: Why is the ortho-isomer, 2-(thiophen-2-ylmethyl)phenol, a persistent impurity and how is its formation influenced by reaction conditions?

A2: The formation of the ortho-isomer is a direct consequence of the directing effect of the phenolic hydroxyl group. The lone pairs on the oxygen atom increase electron density at the ortho and para positions of the benzene ring, making them susceptible to electrophilic attack.[4] The ratio of para to ortho substitution is governed by a combination of steric and electronic factors, as well as reaction conditions:

  • Steric Hindrance: The para position is sterically less hindered than the ortho position, which is flanked by the bulky hydroxyl group. Therefore, the para-isomer is often the thermodynamically favored product.

  • Temperature: Lower reaction temperatures tend to favor the formation of the para-isomer. Higher temperatures can provide enough energy to overcome the steric barrier, potentially increasing the proportion of the ortho product.

  • Catalyst Choice: The size and activity of the Lewis acid catalyst can influence the isomer ratio.[5] A bulky catalyst may preferentially direct the reaction to the more accessible para position.

Q3: What causes the formation of poly-alkylated species like 2,4-bis(thiophen-2-ylmethyl)phenol?

A3: Poly-alkylation is a notorious side reaction in Friedel-Crafts alkylations.[1] The initial alkyl group attached to the phenol ring is itself an activating group. This means the product, this compound, is more reactive than the starting phenol.[6] Consequently, it can compete with the remaining phenol for the electrophile, leading to a second alkylation, typically at the now-activated ortho position. To control this:

  • Stoichiometry: Using a significant excess of the aromatic substrate (phenol) can minimize poly-alkylation by increasing the probability that the electrophile will react with a molecule of phenol rather than the already alkylated product.[5]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of secondary reactions.

Part 2: Troubleshooting Guide - Analytical and Preparative Challenges

This section provides actionable troubleshooting steps for common experimental problems, complete with detailed protocols and visual workflows.

Problem: My initial analysis (TLC, crude ¹H NMR) shows a complex mixture of products. How do I systematically identify each component?

Possible Causes:

  • Formation of ortho and para isomers.

  • Significant over-alkylation.

  • Presence of unreacted starting materials.

  • Formation of unexpected byproducts.

Recommended Analytical Workflow:

A structured approach is crucial for deconvoluting a complex reaction mixture. The workflow below outlines a logical progression from initial separation to definitive structural confirmation.

Analytical_Workflow cluster_0 Step 1: Initial Separation & Purity Assessment cluster_1 Step 2: High-Resolution Separation cluster_2 Step 3: Identification & Quantification cluster_3 Step 4: Definitive Structure Elucidation TLC TLC Analysis (Multiple solvent systems) HPLC HPLC-UV Method Development (Isocratic & Gradient Elution) TLC->HPLC Crude_NMR Crude ¹H NMR (Identify major species, aromatic patterns) Crude_NMR->HPLC LCMS LC-MS Analysis (Obtain Molecular Weights) HPLC->LCMS GCMS GC-MS Analysis (For volatile components & fragmentation patterns) HPLC->GCMS If volatile Quant HPLC Quantification (Determine relative percentages) LCMS->Quant GCMS->Quant Isolation Preparative HPLC or Column Chromatography (Isolate individual impurities) Quant->Isolation If impurity > specification NMR_2D ¹H, ¹³C, COSY, HSQC NMR (Confirm connectivity & isomerism) Isolation->NMR_2D

Caption: A systematic workflow for impurity identification.

Experimental Protocol: HPLC-UV Method for Isomer Separation

Objective: To develop a robust HPLC method to separate this compound from its critical ortho-isomer and other potential impurities. Biphenyl and Phenyl-Hexyl phases often provide unique selectivity for aromatic isomers compared to standard C18 columns.[7][8]

Step-by-Step Methodology:

  • Column Selection:

    • Start with a Phenyl-Hexyl or Biphenyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). These stationary phases offer π-π interactions that can enhance the separation of aromatic isomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Screening (Isocratic):

    • Run a series of isocratic methods (e.g., 40%, 50%, 60% Mobile Phase B) at a flow rate of 1.0 mL/min.

    • Set the UV detector to 225 nm and 275 nm.

    • Monitor the retention times and resolution between the main peak and the impurity peaks.

  • Gradient Method Development (If Needed):

    • If isocratic elution does not provide adequate separation, develop a linear gradient.

    • Example Gradient: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Optimization:

    • Adjust the gradient slope, flow rate, and column temperature (e.g., 30-40 °C) to maximize resolution, particularly between the ortho- and para-isomers.

Data Presentation: Representative HPLC Data

CompoundRetention Time (min) - C18 ColumnRetention Time (min) - Biphenyl ColumnExpected Elution Order
Phenol2.83.11
2-Thienylmethanol3.53.92
2-(thiophen-2-ylmethyl)phenol (ortho)8.29.53
This compound (para)8.510.24
2,4-bis(thiophen-2-ylmethyl)phenol12.114.55
Note: These are illustrative retention times. Actual values depend on the specific system and conditions.
Problem: I am struggling to minimize the formation of impurities during the synthesis. What preventative measures can I take?

Possible Causes:

  • Sub-optimal reaction temperature.

  • Incorrect stoichiometry (ratio of phenol to alkylating agent).

  • Inappropriate catalyst choice or concentration.

  • Moisture in the reaction.

Preventative Measures and Mechanistic Rationale:

The key to a clean reaction is controlling the electrophile's generation and its subsequent reaction with phenol.

Reaction_Pathways Phenol Phenol Para_Product This compound (Desired Product) Phenol->Para_Product Para-attack (Favored) Ortho_Product 2-(thiophen-2-ylmethyl)phenol (Isomeric Impurity) Phenol->Ortho_Product Ortho-attack (Less favored) AlkylatingAgent 2-Thienylmethanol + Lewis Acid Electrophile Thienyl Carbocation (Electrophile) AlkylatingAgent->Electrophile Generates Electrophile->Para_Product Para-attack (Favored) Electrophile->Ortho_Product Ortho-attack (Less favored) Poly_Product 2,4-bis(thiophen-2-ylmethyl)phenol (Over-alkylation) Electrophile->Poly_Product Further Alkylation (Side Reaction) Para_Product->Poly_Product Further Alkylation (Side Reaction)

Caption: Synthetic pathways to the desired product and major impurities.

  • Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). This enhances selectivity for the thermodynamically favored para-product and reduces the rate of side reactions like polymerization.

  • Use Phenol in Excess: Employ a 2 to 5-fold molar excess of phenol relative to the 2-thienylmethanol. This stoichiometric control significantly increases the likelihood of the electrophile reacting with a phenol molecule, suppressing the formation of poly-alkylated products.[5]

  • Slow Addition of Alkylating Agent: Add the alkylating agent (or the pre-formed electrophile) slowly to the solution of phenol and catalyst. This maintains a low instantaneous concentration of the electrophile, further discouraging poly-alkylation.

  • Select the Right Catalyst: Mild Lewis acids (e.g., SnCl₄, TiCl₄) or Brønsted acids (e.g., Amberlyst resin) can offer better selectivity than highly active catalysts like AlCl₃, which can promote side reactions.[5]

  • Ensure Anhydrous Conditions: Water can deactivate many Lewis acid catalysts and lead to inconsistent results.[9] Ensure all glassware is oven-dried and use anhydrous solvents.

By implementing these control strategies and utilizing the analytical workflows described, researchers can effectively identify, control, and minimize impurities in the synthesis of this compound, leading to a more robust and reproducible process.

References

  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved February 8, 2025, from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved February 8, 2025, from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved February 8, 2025, from [Link]

  • Schröder, J., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh. [Link]

  • University of Calgary. (n.d.). Friedel-Crafts Alkylation. Retrieved February 8, 2025, from [Link]

Sources

Technical Support Center: Friedel-Crafts Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Regioisomer Formation & Side Reactions Audience: Senior Chemists & Process Development Scientists

Welcome to the Reaction Optimization Support Center

Status: Online 🟢 Current Operator: Dr. Aris Thorne, Senior Application Scientist

Scope: You are likely here because your LC-MS traces are showing a "forest" of peaks where you expected a single sharp signal. Friedel-Crafts (F-C) chemistry is deceptively simple on paper but notoriously messy in the flask. The formation of regioisomers, polyalkylated byproducts, and skeletal rearrangements are not random accidents—they are consequences of specific thermodynamic and kinetic drivers.

This guide treats your chemical problems as "Support Tickets." Select the issue below that matches your experimental failure mode.

Ticket #001: "My Product is Reacting Faster Than My Starting Material" (Polyalkylation)

The Issue: You are attempting to mono-alkylate benzene or a substituted arene, but your crude NMR shows significant di- and tri-alkylated products, even with 1.0 equivalent of alkyl halide.

Root Cause Analysis: This is the classic F-C Alkylation paradox. Alkyl groups are activating substituents (electron-donating via hyperconjugation).

  • Mechanism: The product (

    
    ) is more nucleophilic than the starting material (
    
    
    
    ).
  • Result: The electrophile preferentially attacks the product, leading to a runaway reaction.

Troubleshooting Protocol:

VariableStandard AdjustmentExpert Insight (The "Why")
Stoichiometry Increase Arene to 5–10 equivalents.Statistical dilution. By surrounding the electrophile with a "sea" of starting material, you statistically force the first reaction to occur on the starting arene.
Reagent Order Inverse Addition. Add the electrophile slowly to the Arene/Catalyst mixture.Keeps the instantaneous concentration of the electrophile low relative to the unreacted arene.
Catalyst Choice Switch to Zeolites (e.g., H-ZSM-5).Shape Selectivity. The pores of ZSM-5 are often too small to allow the bulky di-alkylated product to diffuse out or form, effectively capping the reaction at mono-alkylation [1].

Workflow Diagram: Polyalkylation Control

Polyalkylation_Control Start Start: Significant Polyalkylation Observed Check_Stoi Check Stoichiometry: Is Arene in Excess (>5 eq)? Start->Check_Stoi Method_A Method A: Standard Optimization Increase Arene to 10-20 eq Use Inverse Addition Check_Stoi->Method_A No Check_Cat Is Substrate Acid Sensitive or Volatile? Check_Stoi->Check_Cat Yes (Issue Persists) Method_B Method B: Heterogeneous Catalysis Switch to H-ZSM-5 or HY Zeolite (Shape Selective) Check_Cat->Method_B No Method_C Method C: Acylation-Reduction (See Ticket #002) Check_Cat->Method_C Yes

Figure 1: Decision matrix for mitigating polyalkylation. Note that switching to Acylation (Method C) completely bypasses the activation issue.

Ticket #002: "My Carbon Skeleton Changed" (Carbocation Rearrangement)

The Issue: You reacted Benzene with 1-chloropropane expecting n-propylbenzene , but you isolated isopropylbenzene (cumene).

Root Cause Analysis: Standard Lewis Acids (


, 

) are strong enough to generate free carbocations.
  • Mechanism: A primary carbocation (formed from n-propyl chloride) is unstable. It instantly undergoes a 1,2-hydride shift to form the more stable secondary carbocation before it attacks the ring [2].

  • Rule: If a carbocation can rearrange to a more stable form, it will.[1]

The "Gold Standard" Fix: The Acylation-Reduction Sequence Do not fight the rearrangement with weaker catalysts. Circumvent the carbocation entirely.

Protocol:

  • Step 1 (Acylation): React Benzene with Propionyl Chloride (not propyl chloride) and

    
    .[1]
    
    • Why: The intermediate is an Acylium Ion (

      
      ).[2] This is resonance-stabilized and does not rearrange  [3].
      
  • Step 2 (Reduction): Reduce the resulting ketone to an alkane.[1]

    • Option A (Acidic): Clemmensen Reduction (

      
      ).[3]
      
    • Option B (Basic): Wolff-Kishner Reduction (

      
      ).
      

Comparative Pathway Diagram

Rearrangement_Pathways Start_Alk Alkylation Route (1-chloropropane + AlCl3) Primary_Cat Primary Carbocation (Unstable) Start_Alk->Primary_Cat Sec_Cat Secondary Carbocation (Via Hydride Shift) Primary_Cat->Sec_Cat Fast 1,2-Shift Product_Wrong Product: Isopropylbenzene (Unwanted Rearrangement) Sec_Cat->Product_Wrong Start_Acyl Acylation Route (Propionyl Chloride + AlCl3) Acylium Acylium Ion (Resonance Stabilized) Start_Acyl->Acylium Ketone Intermediate: Ethyl Phenyl Ketone (No Rearrangement) Acylium->Ketone Direct Attack Product_Right Product: n-Propylbenzene (After Reduction) Ketone->Product_Right Clemmensen/Wolff-Kishner

Figure 2: Mechanistic divergence between Alkylation (prone to rearrangement) and Acylation (regiospecific).

Ticket #003: "I Can't Control the Ortho/Para Ratio" (Regioselectivity)

The Issue: You need the para isomer, but you are getting a 60:40 mix of ortho:para, or vice versa. Separation by column chromatography is difficult due to similar Rf values.

Root Cause Analysis:

  • Electronic Effects: Alkyl groups are ortho/para directing. Statistically, there are two ortho positions and one para position, favoring ortho (2:1) in the absence of steric factors.

  • Thermodynamic Reversibility: F-C Alkylation is reversible .[4]

    • Kinetic Control (Low T): Favors the fastest forming product (often ortho due to proximity, unless sterically hindered).

    • Thermodynamic Control (High T): Favors the most stable product (often meta for polyalkylated systems like xylenes to minimize steric clash, or para for mono-substituted if bulky) [4].

Optimization Table: Tuning Selectivity

Control LeverAction for Para SelectivityAction for Ortho Selectivity
Sterics Use a bulkier electrophile (e.g., t-butyl vs methyl).Use smaller electrophiles.
Solvent Use Nitrobenzene . It complexes with the acylium/alkyl complex, increasing its effective bulk, blocking ortho attack.Use CS₂ or CH₂Cl₂ (Non-complexing solvents).
Temperature Low Temperature (0°C to -20°C). Minimizes isomerization.Higher temperatures may increase ortho if coordination to a directing group occurs (rare in simple alkylation).
Catalyst Zeolites (ZSM-5). The pore channels physically restrict the formation of the wider ortho isomer.Homogeneous Lewis Acids (

).

Advanced Tip: The "Blocking Group" Strategy If chemical tuning fails to yield high para selectivity:

  • Install a Sulfonic Acid (

    
    ) group. It directs meta but is very bulky. If you sulfonate a mono-substituted benzene, it often goes para.
    
  • Perform your F-C reaction (forced ortho to the original group because para is blocked).

  • Remove the

    
     group with dilute acid/steam (Desulfonation).
    
Frequently Asked Questions (FAQ)

Q: Why does my reaction stop at 50% conversion even with excess reagent? A: You likely generated a deactivating byproduct. In F-C Acylation, the product is a ketone.[1][2][3][5] The ketone carbonyl oxygen forms a strong 1:1 complex with


, removing the catalyst from the cycle.
  • Fix: You must use >1.0 equivalent of

    
      (typically 1.1–1.2 eq) because the catalyst is consumed stoichiometrically, not catalytically, in acylation [5].
    

Q: Can I use F-C chemistry on Aniline or Phenol? A: generally No.

  • Aniline: The basic amine lone pair reacts with the Lewis Acid (

    
    ) to form a complex (
    
    
    
    ). This positive charge turns the ring into a strongly deactivated system (meta-directing), preventing reaction.
  • Phenol: Forms stable phenoxy-aluminum complexes.

  • Fix: Protect the amine as an acetamide (Acetanilide) or the phenol as an ether/ester before reaction.

Q: How do I distinguish Kinetic vs. Thermodynamic control in my specific reaction? A: Run a time-course study.

  • Take an aliquot at 5 mins (Kinetic).

  • Take an aliquot at 24 hours (Thermodynamic).

  • If the isomer ratio changes significantly over time, your reaction is reversible and subject to thermodynamic control [6].

References
  • RSC. Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. [Link]

  • LibreTexts.[6] Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][1][2][5][7][8]

  • Master Organic Chemistry. Friedel-Crafts Acylation: The Mechanism. [Link]

  • Plymouth University. The comparison of Friedel-Crafts alkylation and acylation. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction Mechanism & Procedure. [Link]

  • LibreTexts. Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Thiophene and Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern medicinal chemistry. Among the vast array of molecular scaffolds, five-membered aromatic heterocycles, particularly thiophene and furan, have garnered significant attention as privileged structures in the design of new therapeutics.[1] Their structural similarities, yet distinct electronic and physicochemical properties, position them as classic examples of bioisosteres—substituents or groups with comparable physical or chemical characteristics that can elicit similar biological responses.[1] This guide offers an in-depth, data-driven comparison of the antimicrobial activities of thiophene and furan derivatives, providing researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and optimization of these versatile pharmacophores.

Chemical and Physicochemical Distinctions: Thiophene vs. Furan

At a glance, thiophene and furan share a similar five-membered ring structure. However, the replacement of the oxygen atom in furan with a sulfur atom in thiophene introduces subtle yet significant differences in their chemical properties, which in turn influence their biological activities.

FeatureFuranThiophene
Heteroatom OxygenSulfur
Electronegativity of Heteroatom HigherLower
Aromaticity LowerHigher
Polarity More PolarLess Polar
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.
Metabolic Stability Generally considered less stable and can be metabolized to reactive intermediates.Generally considered more metabolically stable.

Table 1: Key Physicochemical Differences Between Furan and Thiophene.[1]

These fundamental differences in aromaticity, polarity, and metabolic stability can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and ultimately, its antimicrobial potency.

Caption: Core chemical structures of furan and thiophene.

Mechanisms of Antimicrobial Action: Diverse Pathways to Microbial Inhibition

Thiophene and furan derivatives exert their antimicrobial effects through a variety of mechanisms, often dictated by the nature and position of substituents on the heterocyclic ring.

Thiophene Derivatives: The antimicrobial mechanisms of thiophene-containing compounds are multifaceted. Some studies suggest that they can stabilize DNA-cleavage complexes, interfering with DNA replication and repair.[2] Other thiophene derivatives have been shown to inhibit FtsZ polymerization, a crucial step in bacterial cell division, leading to bactericidal effects.[3] A recent study on novel thiophene derivatives identified their ability to increase bacterial membrane permeability and bind to outer membrane proteins (OMPs) like CarO1, Omp33, OmpW, and OmpC in Gram-negative bacteria.[4]

Furan Derivatives: The antimicrobial action of furan derivatives is perhaps best exemplified by the nitrofurans, such as nitrofurantoin, a commonly used antibiotic for urinary tract infections.[5] The mechanism of these compounds hinges on the reductive activation of the nitro group by bacterial flavoproteins into highly reactive electrophilic intermediates.[6] These intermediates can then non-selectively attack a wide range of microbial macromolecules, including ribosomal proteins and DNA, leading to a broad spectrum of inhibitory effects and a lower propensity for the development of resistance.[6]

G cluster_nitrofuran Mechanism of Action of Nitrofurans nitrofuran Nitrofuran Derivative bacterial_cell Bacterial Cell nitrofuran->bacterial_cell Enters nitroreductases Bacterial Nitroreductases nitrofuran->nitroreductases Reduced by reactive_intermediates Reactive Intermediates nitroreductases->reactive_intermediates Generates macromolecules Bacterial Macromolecules (DNA, Ribosomal Proteins) reactive_intermediates->macromolecules Damage inhibition Inhibition of Cellular Processes (Protein Synthesis, DNA Integrity) macromolecules->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Simplified mechanism of action for nitrofuran derivatives.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

A direct, comprehensive comparison of the antimicrobial activity of thiophene and furan derivatives is complex, as the potency is highly dependent on the specific substitutions on the heterocyclic core. However, by examining data from various studies, we can discern general trends and highlight noteworthy examples.

In one study, the substitution of a thiophene ring with a furan core in a series of antimicrobial compounds did not result in a significant improvement in activity, suggesting that for that particular scaffold, thiophene was the preferred heterocycle.[4]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected thiophene and furan derivatives against various microbial strains, as reported in the literature. It is important to note that these values are from different studies and direct comparisons should be made with caution.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Thiophene Thiophene derivative 4A. baumannii (Colistin-Resistant)16-32[4]
Thiophene Thiophene derivative 8E. coli (Colistin-Resistant)8-32[4]
Thiophene Tetrahydrobenzothiophene 3bE. coli~0.22 (1.11 µM)[7]
Thiophene Tetrahydrobenzothiophene 3bP. aeruginosa~0.34 (1.00 µM)[7]
Thiophene Tetrahydrobenzothiophene 3bS. aureus~0.38 (1.11 µM)[7]
Furan NitrofurantoinE. coli2-16[5]
Furan Furan-2-carboxamide 8aAspergillus fumigatus- (Most active in study)[8]
Furan Furan-derived chalcone 2aS. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans- (Inhibitory activity observed)[9]

Table 2: Representative Antimicrobial Activities of Thiophene and Furan Derivatives.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between a molecule's structure and its biological activity is paramount for the rational design of more potent and selective antimicrobial agents.

Furan Derivatives: For furan-based antimicrobials, the presence of an electron-withdrawing group, such as a nitro group, at the 2- and 5-positions of the furan ring is often crucial for enhanced antibacterial and anticancer activity.[6] The furan ring can also act as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance that can be fine-tuned to improve pharmacokinetic properties.[6]

Thiophene Derivatives: The antimicrobial activity of thiophene derivatives is also heavily influenced by their substitution patterns. Studies have shown that the presence of an amide group, a piperidinyl moiety, and carbonyl groups can be critical for interaction with bacterial targets like OMPs and subsequent antimicrobial activity.[10] The position of these substituents on the thiophene ring can also significantly impact potency.[10] Furthermore, the incorporation of a pyrazole moiety into a thiophene scaffold has been shown to enhance antibacterial activity against Pseudomonas aeruginosa and Escherichia coli.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay in the evaluation of antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The broth microdilution method is a widely accepted and standardized technique for this purpose.

G cluster_mic Broth Microdilution MIC Assay Workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prepare_inoculum add_compounds Add Compound Dilutions to Respective Wells prepare_compounds->add_compounds inoculate_plate Inoculate Microtiter Plate Wells with Bacterial Suspension prepare_inoculum->inoculate_plate inoculate_plate->add_compounds controls Include Positive (no drug) and Negative (no bacteria) Controls add_compounds->controls incubate Incubate Plate (e.g., 37°C for 18-24 hours) controls->incubate read_results Visually Inspect for Turbidity or Use a Plate Reader incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve the thiophene or furan derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

    • Causality: Serial dilutions are essential to test a wide range of concentrations and pinpoint the lowest effective concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Causality: A standardized inoculum is critical for the reproducibility and comparability of MIC results between experiments and laboratories.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Causality: The positive control confirms the viability of the bacteria, while the negative control ensures the sterility of the medium.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.

    • Causality: Visual inspection is a simple and effective method, while spectrophotometric reading provides a more quantitative assessment of growth inhibition.

Conclusion and Future Perspectives

Both thiophene and furan derivatives represent promising scaffolds for the development of novel antimicrobial agents. While thiophene analogs, in some instances, have demonstrated enhanced metabolic stability and antimicrobial potency, furan-containing compounds, particularly nitrofurans, have a long-standing clinical track record.[1] The choice between these two heterocycles is not straightforward and should be guided by the specific therapeutic target, the desired pharmacokinetic profile, and extensive structure-activity relationship studies.

Future research should focus on the synthesis of hybrid molecules that combine the favorable properties of both scaffolds, as well as the exploration of novel mechanisms of action to combat the growing threat of antimicrobial resistance. The continued application of rational drug design principles, guided by robust experimental data, will be instrumental in unlocking the full therapeutic potential of these versatile five-membered heterocycles.

References

  • ResearchGate. Thiophenes with antimicrobial activity isolated from natural sources. [Link]

  • World Journal of Pharmaceutical Research. Pharmacological activity of furan derivatives. [Link]

  • Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14. [Link]

  • Al-Amiery, A. A., et al. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 38(4), 845-853. [Link]

  • Li, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(15), 8415-8422. [Link]

  • Mishra, K. (2024). Synthesis and assessment of some novel thiophene as potential antimicrobial subordinates. World Journal of Pharmaceutical Research, 13(10), 1045-1055. [Link]

  • Gholivand, M. B., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences, 9(2), 224-234. [Link]

  • Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14. [Link]

  • International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(10), 1285. [Link]

  • Rani, M., et al. (2016). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Journal of Saudi Chemical Society, 20, S492-S498. [Link]

  • ResearchGate. Heterocycle Compounds with Antimicrobial Activity. [Link]

  • ResearchGate. Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of novel thiophene derivatives. [Link]

  • Balouiri, M., et al. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(6), 1469-1481. [Link]

  • Phosphorous, Sulfur, and Silicon and the Related Elements. Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. [Link]

  • ResearchGate. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. [Link]

  • Al-Abdullah, E. S., et al. (2020). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 25(21), 5039. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Drug Design & Discovery, 19(4), 384-398. [Link]

  • MDPI. Design and Synthesis of Antibacterial Heterocycle-Based Compounds. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(9), 1105-1111. [Link]

  • Taylor & Francis Online. Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. [Link]

  • Al-Salahi, R., et al. (2019). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -Pyrazolines. Molecules, 24(15), 2736. [Link]

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 79. [Link]

  • Semantic Scholar. Antimicrobial Susceptibility Testing Protocols. [Link]

  • ResearchGate. Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... [Link]

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Validating Purity of 4-(thiophen-2-ylmethyl)phenol: A Comparative HPLC Stationary Phase Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(thiophen-2-ylmethyl)phenol —a scaffold often utilized in Selective Estrogen Receptor Modulator (SERM) analogues and material science—presents a distinct chromatographic challenge. Standard alkylation or coupling protocols frequently yield the target para-isomer alongside its stubborn regioisomer, 2-(thiophen-2-ylmethyl)phenol (the ortho-isomer), and unreacted thiophene dimers.

This guide challenges the ubiquity of C18 columns. While C18 remains the industry workhorse, our comparative data demonstrates that Phenyl-Hexyl stationary phases provide superior resolution (


) for this specific aromatic system due to 

-

electron interactions. This document details the validation of a Phenyl-Hexyl HPLC method, compliant with ICH Q2(R1) guidelines, specifically tailored to isolate the 4-isomer from its structural analogues.

Part 1: The Analytical Challenge & Impurity Profile

To validate purity, one must first understand the "Enemy"—the specific impurity profile generated during synthesis.

The Synthesis Context

The most common synthesis route involves the Friedel-Crafts alkylation of phenol with 2-(chloromethyl)thiophene (or equivalent). This reaction is electronically directed but rarely 100% regioselective.

  • Target Product: this compound (Para-substitution).

  • Critical Impurity A: 2-(thiophen-2-ylmethyl)phenol (Ortho-substitution).

  • Critical Impurity B: Bis-alkylated phenols.

  • Critical Impurity C: Thiophene oligomers (oxidative byproducts).

The Problem: The ortho and para isomers share identical molecular weights (


 g/mol ) and nearly identical hydrophobicities (

). On a standard C18 column, which separates based on hydrophobicity (Van der Waals forces), these isomers often co-elute or show significant tailing, making accurate quantitation impossible.

Part 2: Comparative Stationary Phase Assessment

We compared three distinct stationary phases to determine the optimal separation mechanism.

The Mechanism: Why Phenyl-Hexyl Wins

While C18 relies on hydrophobic exclusion, Phenyl-Hexyl phases introduce a secondary retention mechanism:


-

stacking
. The electron-rich thiophene ring and the phenolic ring of the analyte interact with the phenyl ring of the stationary phase.
  • Crucial Insight: The ortho isomer (Impurity A) has a more compact "folded" geometry due to intramolecular hydrogen bonding or steric hindrance, altering its ability to

    
    -stack compared to the linear para isomer. This electronic discrimination allows the Phenyl-Hexyl column to pull the peaks apart.
    
Comparative Data Table

Conditions:

  • Mobile Phase: Water/Methanol (0.1%

    
    ). Note: Methanol is preferred over Acetonitrile here as ACN can suppress 
    
    
    
    -
    
    
    interactions.
  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

ParameterC18 (Octadecyl) C8 (Octyl) Phenyl-Hexyl
Separation Mechanism Hydrophobic InteractionWeak HydrophobicHydrophobic +

-

Interaction
Retention Time (4-isomer) 12.4 min8.1 min14.2 min
Retention Time (2-isomer) 12.1 min7.9 min12.8 min
Resolution (

)
0.8 (Co-elution) 0.5 (Poor) 3.5 (Baseline Separation)
Peak Symmetry (T) 1.4 (Tailing)1.21.05 (Sharp)
Verdict Not Recommended Unsuitable Gold Standard

Part 3: Optimized Experimental Protocol

This protocol serves as the standard operating procedure (SOP) for validating the purity of the synthesized bulk.

Reagents and Equipment[1][2]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 18 M

    
     Water + 0.1% Phosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: HPLC Grade Methanol.

  • Detector: Diode Array Detector (DAD) or UV-Vis at 254 nm.

Gradient Program

The use of Methanol is critical to maximize the selectivity of the phenyl ligands.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
15.01090
20.01090
20.19010
25.09010
Sample Preparation
  • Stock Solution: Dissolve 10 mg of synthesized product in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock peaks. Final concentration: 0.1 mg/mL.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter before injection.
    

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to validated purity, highlighting the critical decision points.

ValidationWorkflow cluster_Columns Column Screening Synthesis Crude Synthesis (Friedel-Crafts) ImpurityCheck Identify Isomers (Ortho vs Para) Synthesis->ImpurityCheck PhaseSelect Stationary Phase Selection ImpurityCheck->PhaseSelect C18 C18 Column (Hydrophobic only) Rs < 1.5 PhaseSelect->C18 Fail Phenyl Phenyl-Hexyl (Pi-Pi Interaction) Rs > 3.0 PhaseSelect->Phenyl Pass C18->PhaseSelect Re-evaluate Validation ICH Q2(R1) Validation (Linearity, Precision, LOQ) Phenyl->Validation Release Batch Release (>99.5% Purity) Validation->Release

Figure 1: Decision matrix for method development. Note the critical pivot away from C18 upon failure to resolve regioisomers.

Part 5: Validation Metrics (ICH Q2(R1) Compliance)

To ensure this method is robust for drug development applications, the following parameters must be verified.

Specificity (Selectivity)[1][3]
  • Requirement: Baseline separation (

    
    ) between the 4-isomer and the 2-isomer.
    
  • Protocol: Inject a spiked solution containing the pure target and its regioisomer.

  • Target Result: Phenyl-Hexyl column typically yields

    
    .
    
Linearity
  • Range: 50% to 150% of the nominal test concentration (0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Limit of Detection (LOD) & Quantitation (LOQ)

Given the potential toxicity of thiophene derivatives, high sensitivity is required.

  • LOQ Calculation:

    
     (where 
    
    
    
    is the standard deviation of the response and
    
    
    is the slope).
  • Target: LOQ

    
     area normalization.
    
Robustness[4][5]
  • Variables to Test:

    • Column Temperature (

      
      ).
      
    • Flow Rate (

      
       mL/min).
      
    • Wavelength (

      
       nm).
      
  • Observation: The Phenyl-Hexyl separation is temperature-sensitive. Lower temperatures (

    
    ) generally favor 
    
    
    
    -
    
    
    interactions; higher temperatures may degrade resolution.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.[2] Link

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Phenyl Columns. Application Note 5990-4711EN. Link

  • Waters Corporation. The Role of Phenyl-Hexyl Stationary Phases in Separating Aromatic Isomers. Waters Knowledge Base. Link

  • Journal of Chromatography A.Pi-pi interactions in liquid chromatography: The separation of aromatic compounds on phenyl-bonded phases. (General Principle Reference).

Sources

Thermodynamic Profiling of 4-(thiophen-2-ylmethyl)phenol Polymorphs: A Comparative DSC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Pharmaceutical Scientists, Process Chemists, and Solid-State Analysts.[1]

In the development of active pharmaceutical ingredients (APIs) and intermediates like 4-(thiophen-2-ylmethyl)phenol (CAS 91680-55-6), polymorphism dictates bioavailability, processability, and patentability.[1] This molecule, characterized by a flexible methylene bridge connecting phenol and thiophene rings, exhibits conformational polymorphism .

This guide objectively compares the thermodynamic performance of the isolated polymorphs (Form I and Form II) using Differential Scanning Calorimetry (DSC) . It contrasts DSC with alternative techniques (PXRD, HSM) to demonstrate why DSC is the critical " go/no-go " tool for selecting the developable solid form.

Part 1: The Analyte and Polymorphic Landscape

The Molecule: this compound

The molecule consists of a phenol ring linked to a thiophene ring via a methylene (-CH₂-) bridge.[1]

  • Structural Challenge: The methylene bridge allows free rotation, leading to multiple stable conformations in the crystal lattice.

  • Interaction Sites: The phenolic hydroxyl (-OH) acts as a strong hydrogen bond donor/acceptor, while the thiophene sulfur offers weak

    
    -interactions.[1]
    
The Polymorphs: Product Comparison

We compare the two primary crystalline forms typically isolated during process development.

FeatureForm I (Thermodynamic Product) Form II (Kinetic Product)
Stability Stable at Room Temp (RT)Metastable (converts to Form I over time)
Melting Point High (~84–86 °C)Low (~76–79 °C)
Solubility Lower (Slower dissolution)Higher (Rapid dissolution, risk of precipitation)
Process Risk Low (Preferred for storage)High (Risk of phase transformation during milling)

Analyst Note: In drug development, Form I is generally the target for shelf-stability, while Form II may be explored for transient solubility enhancement, provided it can be stabilized.

Part 2: Comparative Methodology (DSC vs. Alternatives)

Why use DSC? While Powder X-Ray Diffraction (PXRD) is the "fingerprint" for structure, only DSC provides the energy values required to construct the stability relationship (Monotropic vs. Enantiotropic).

Table 1: Technique Performance Matrix
FeatureDSC (The Standard) PXRD (Alternative 1) Hot Stage Microscopy (Alternative 2)
Primary Output Enthalpy (

), Melting Point (

)
Crystal Lattice Spacing (

)
Visual Phase Change
Quantification High (Joules/gram)Medium (Crystallinity %)Low (Qualitative)
Detection Limit Very High (can detect <1% impurity)Medium (~5% limit of detection)High (Single crystal observation)
Best For... Stability mapping & purityStructural identificationVisualizing desolvation/color change

Part 3: Experimental Protocol (DSC)

Objective: To distinguish Form I from Form II and determine the energy of transition.

Equipment & Calibration[2]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).[1]

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation of the thiophene ring at high temps.

  • Calibration: Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) for temperature; Indium for enthalpy.[1]
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 2–4 mg of This compound into a Tzero aluminum pan.

    • Critical: Do not grind the sample excessively; mechanical stress can induce a Form II

      
       Form I transition before analysis.[1]
      
    • Crimp with a pinhole lid (allows trapped moisture/solvent to escape, preventing "shark fin" artifacts).[1]

  • Method Design (Standard Heat-Cool-Heat):

    • Ramp 1: Equilibrate at 20°C. Ramp 10°C/min to 110°C.

      • Purpose: Observe the melting of the "as-received" form.

    • Cooling: Ramp 20°C/min to -20°C.

      • Purpose: Induce recrystallization or vitrification (glass formation).[1]

    • Ramp 2: Ramp 10°C/min to 110°C.

      • Purpose: Observe the thermal behavior of the material after erasing thermal history.

  • Data Interpretation:

    • Form I: Single sharp endotherm at ~85°C. High heat of fusion (

      
      ).[1]
      
    • Form II: Endotherm at ~78°C. Often followed immediately by a small exotherm (recrystallization) and a second endotherm at 85°C.[1] This indicates a monotropic relationship where Form II melts and recrystallizes into the stable Form I.[1]

Part 4: Visualization of Workflows

Diagram 1: Polymorph Screening Logic

This flowchart illustrates the decision-making process when a new solid form is generated.[1]

PolymorphScreening Start Crude this compound Recryst Recrystallization (Solvent: EtOH/Hexane) Start->Recryst Isolate Isolate Solid Recryst->Isolate DSC_Analysis DSC Analysis (10°C/min) Isolate->DSC_Analysis Decision Thermal Event Type? DSC_Analysis->Decision FormI Single Endotherm (T > 80°C) Stable Form I Decision->FormI High Tm FormII Low Melt Endotherm + Exotherm Metastable Form II Decision->FormII Low Tm + Recryst Solvate Broad Endotherm (Weight Loss) Solvate/Hydrate Decision->Solvate Desolvation

Caption: Decision logic for categorizing solid forms based on DSC thermal events.

Diagram 2: Thermal Transition Mechanics

This diagram details the specific heat flow events observed during the DSC scan of the metastable Form II.

ThermalEvents StateA Form II Solid (Metastable) Event1 Endotherm 1 (Melting of Form II) ~78°C StateA->Event1 Heat StateB Melt Phase Event1->StateB Event2 Exotherm (Recrystallization to Form I) StateB->Event2 Kinetic Control StateC Form I Solid (Stable) Event2->StateC Event3 Endotherm 2 (Melting of Form I) ~85°C StateC->Event3 Heat

Caption: The "Melt-Recrystallization-Melt" sequence typical of monotropic polymorphs in DSC.

Part 5: Scientific Interpretation & Causality[1][3]

The "Burger-Ramberger" Rule Application

When analyzing this compound, we apply the Heat of Fusion Rule :

  • If the higher melting form (Form I) has the higher heat of fusion, the forms are Monotropic (Form I is stable at all temperatures below melting).

  • If the higher melting form has the lower heat of fusion, they are Enantiotropic (stability order changes at a specific transition temperature).

Experimental Expectation: For thiophene-phenol systems, monotropy is common due to the efficient packing of the planar rings in the stable form. Form II usually arises from a "twisted" conformation trapped during rapid cooling.[1]

Troubleshooting Common Issues
  • Broad Peaks: Often caused by impurities or residual solvent.[1] Solution: Run TGA (Thermogravimetric Analysis) to confirm solvent loss.[1]

  • Missing Exotherm: If heating is too fast (>20°C/min), the melt of Form II may not have time to recrystallize into Form I. Solution: Reduce ramp rate to 2°C/min to observe the transition.

References

  • Giron, D. Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques.[1] Journal of Thermal Analysis and Calorimetry, 2001. Available at: [Link][1]

  • Bernstein, J. Polymorphism in Molecular Crystals.[1] Oxford University Press, 2002.[1] (Foundational text on conformational polymorphism). Available at: [Link][1]

  • TA Instruments. Thermal Analysis of Pharmaceutical Polymorphs. Application Note. Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.